An In-depth Technical Guide to the Chemical Properties of 2-Formyl-4-nitrophenoxyacetic acid
An In-depth Technical Guide to the Chemical Properties of 2-Formyl-4-nitrophenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Formyl-4-nitrophenoxyacetic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Properties
2-Formyl-4-nitrophenoxyacetic acid is a substituted phenoxyacetic acid derivative characterized by the presence of both a formyl and a nitro group on the aromatic ring. These functional groups impart specific reactivity and electronic properties to the molecule, making it a potentially valuable building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of 2-Formyl-4-nitrophenoxyacetic acid is presented in Table 1. This data has been compiled from various chemical databases and predicted using computational models.
| Property | Value | Source |
| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid | --INVALID-LINK--[1] |
| CAS Number | 6965-69-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₇NO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 225.15 g/mol | --INVALID-LINK--[1] |
| Melting Point | 190-192 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 464.4 ± 35.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.520 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| XLogP3 (Predicted) | 0.8 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 3 | --INVALID-LINK--[1] |
| Exact Mass | 225.027337 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)OCC(=O)O | --INVALID-LINK--[1] |
| InChI Key | SQXGTZOQJSQCPQ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Solubility Data
Spectral Data
References to spectral data for 2-Formyl-4-nitrophenoxyacetic acid are available, providing insights into its structural characterization.
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¹H NMR: Proton NMR data is available through the PubChem database.[1]
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¹³C NMR: Carbon NMR data is available through the PubChem database.[1]
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FT-IR: Infrared spectroscopy data is available through the PubChem database.[1]
Synthesis and Reactivity
The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically proceeds through a two-step process involving the formation of its methyl ester followed by hydrolysis.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate
This procedure is adapted from the work of Kwiecień (2004) for the synthesis of related compounds.[3]
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Materials:
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2-Hydroxy-5-nitrobenzaldehyde
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Methyl 2-bromoacetate
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Procedure:
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To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-formyl-4-nitrophenoxy)acetate.
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Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate
This is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid.
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Materials:
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Methyl 2-(2-formyl-4-nitrophenoxy)acetate
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF) or Methanol
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Water
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1N Hydrochloric acid (HCl)
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Procedure:
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Dissolve methyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of THF (or methanol) and water.
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Add LiOH (or NaOH) (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the reaction is complete, remove the organic solvent under reduced pressure.
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Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Formyl-4-nitrophenoxyacetic acid.
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Reactivity
The chemical reactivity of 2-Formyl-4-nitrophenoxyacetic acid is dictated by its three primary functional groups: the carboxylic acid, the aldehyde, and the nitro group.
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Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions (e.g., Knoevenagel, Wittig).
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Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up a wide range of further derivatization possibilities.
Biological Activity and Potential Applications
While extensive biological data for 2-Formyl-4-nitrophenoxyacetic acid is not currently available in the public domain, the structural motifs present in the molecule suggest potential for biological activity.
Context from Related Compounds
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Phenoxyacetic Acids: This class of compounds is known to exhibit a broad range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.
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Nitroaromatics: The nitro group is a common feature in various antimicrobial and anticancer agents. However, it can also be associated with toxicity. The biological activity of nitro-containing compounds is often dependent on the reduction of the nitro group to reactive intermediates within biological systems.[2]
Potential Research Applications
Given the lack of specific biological data, 2-Formyl-4-nitrophenoxyacetic acid represents a novel scaffold for exploration in drug discovery programs. Its versatile chemical handles allow for the creation of diverse chemical libraries for screening against various biological targets. Potential areas of investigation could include:
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Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
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Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.
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Enzyme Inhibition: Testing against specific enzymes implicated in disease pathways.
Visualizing Synthetic and Logical Relationships
Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-Formyl-4-nitrophenoxyacetic acid.
